

# 2-(4-Chlorophenyl)-4-methylpyridine molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-4-methylpyridine

CAS No.: 23182-19-6

Cat. No.: B1314443

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An In-Depth Technical Guide to **2-(4-Chlorophenyl)-4-methylpyridine**: Molecular Structure, Synthesis, and Applications

## Executive Summary

This technical guide provides a comprehensive overview of **2-(4-Chlorophenyl)-4-methylpyridine**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While not an end-product itself, its bi-aryl pyridine scaffold represents a privileged structure in modern drug discovery and catalysis. This document elucidates the molecule's core structural and physicochemical properties, offers a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, explores its potential applications as a key synthetic intermediate, and outlines essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

## Compound Identification and Physicochemical Properties

**2-(4-Chlorophenyl)-4-methylpyridine** is an aromatic heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a methyl group. This arrangement of a halogenated aryl group and an electron-donating methyl

group on the pyridine core defines its chemical reactivity and potential for further functionalization.

Caption: Molecular Structure of **2-(4-Chlorophenyl)-4-methylpyridine**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	<b>2-(4-chlorophenyl)-4-methylpyridine</b>	<b>ChemSrc</b>
CAS Number	23182-19-6	[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClN	[1]
Molecular Weight	203.67 g/mol	[1]
SMILES	<chem>Cc1ccnc(-c2ccc(Cl)cc2)c1</chem>	[1]

| InChIKey | SSFODIIQDZBJKU-UHFFFAOYSA-N [[1] |

Table 2: Physicochemical Data

Property	Value	Source
Density	<b>1.156 g/cm<sup>3</sup></b>	[1]
Boiling Point	313.6 °C at 760 mmHg	[1]
Flash Point	172.7 °C	[1]
LogP	3.71	[1]

| Vapor Pressure | 0.001 mmHg at 25°C [[1] |

## Molecular Structure and Spectroscopic Analysis

The structure combines a  $\pi$ -deficient pyridine ring with a  $\pi$ -rich, yet inductively withdrawing, chlorophenyl ring. The methyl group at the 4-position (para to the nitrogen) is a weak electron-

donating group, slightly increasing the electron density of the pyridine ring. This electronic interplay is crucial for its reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed reactions.

## Theoretical Spectroscopic Profile

While specific experimental spectra are not widely published, the structure allows for a robust theoretical prediction, which is essential for guiding characterization during and after synthesis.

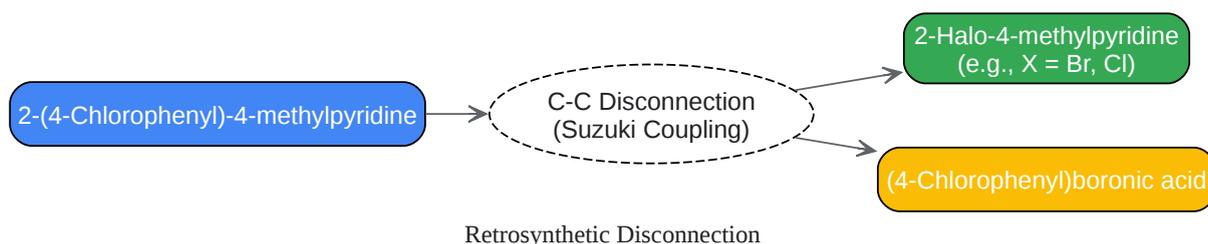
- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct regions. A singlet for the methyl protons ( $\text{CH}_3$ ) should appear in the upfield aromatic region ( $\sim 2.4\text{-}2.6$  ppm). The aromatic region ( $7.0\text{-}8.5$  ppm) will be complex, showing three protons on the pyridine ring and four protons on the chlorophenyl ring. The chlorophenyl protons will likely appear as two distinct doublets (an AA'BB' system) due to symmetry. The pyridine protons will appear as a doublet, a singlet (or narrow doublet), and a doublet, with coupling constants characteristic of pyridyl systems.
- $^{13}\text{C}$  NMR: The carbon spectrum will display 12 distinct signals. The methyl carbon will be the most upfield signal. The remaining signals will correspond to the 11 aromatic carbons, with carbons attached to nitrogen or chlorine being significantly influenced by their respective electronegativities.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ( $\text{M}^+$ ) is expected at  $m/z$  203. A prominent  $\text{M}+2$  peak at  $m/z$  205, with approximately one-third the intensity of the  $\text{M}^+$  peak, will be a definitive characteristic, confirming the presence of a single chlorine atom due to the natural isotopic abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ .

## Synthesis and Mechanistic Insights

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and relatively mild reaction conditions, making it a cornerstone of modern organic synthesis.

## Retrosynthetic Analysis

The logical disconnection for **2-(4-Chlorophenyl)-4-methylpyridine** is at the aryl-aryl bond, leading to two commercially available or readily synthesized precursors: a halogenated 4-methylpyridine and a boronic acid-functionalized chlorobenzene.



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Caption: Retrosynthetic analysis for the target molecule.

## Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system. Successful formation of the product can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of a new, typically more nonpolar, product spot.

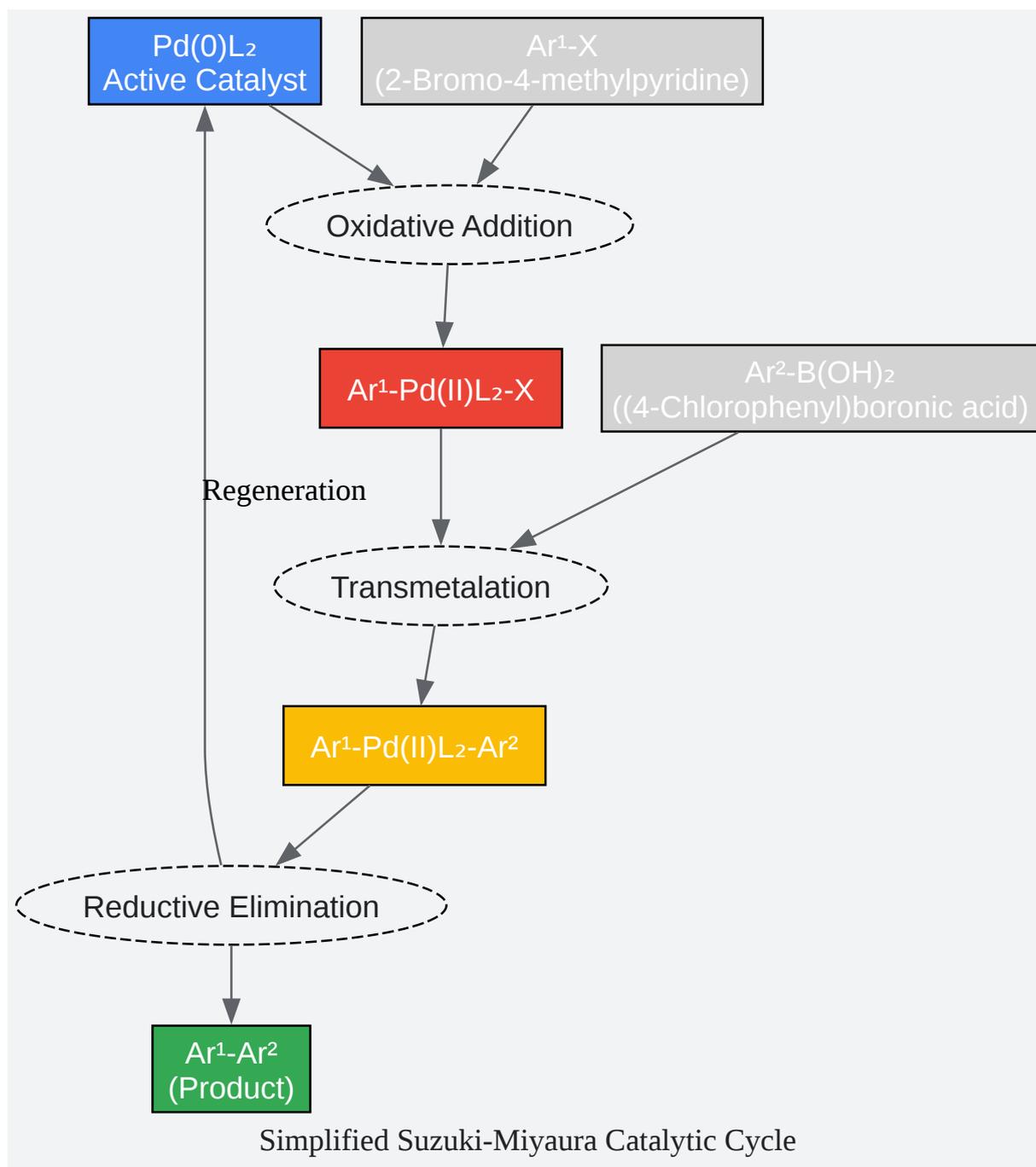
Materials:

- 2-Bromo-4-methylpyridine (1.0 eq)
- (4-Chlorophenyl)boronic acid (1.2 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.08 eq) or a more advanced ligand like SPhos
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ , 3.0 eq), anhydrous
- Toluene and Water (e.g., 4:1 v/v mixture), degassed

- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate and Hexanes for chromatography

#### Step-by-Step Methodology:

- **Catalyst Pre-formation (Optional but Recommended):** In a separate flask, stir  $\text{Pd}(\text{OAc})_2$  and  $\text{PPh}_3$  in a small amount of degassed toluene for 15 minutes under an inert atmosphere (Nitrogen or Argon). This step allows for the in-situ formation of the active  $\text{Pd}(0)$  catalyst.
- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-4-methylpyridine, (4-Chlorophenyl)boronic acid, and potassium carbonate.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the palladium catalyst.
- **Solvent and Catalyst Addition:** Add the degassed toluene/water mixture to the flask, followed by the pre-formed catalyst solution via syringe.
- **Reaction Execution:** Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure **2-(4-Chlorophenyl)-4-methylpyridine**.



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

## Applications in Research and Development

The true value of **2-(4-Chlorophenyl)-4-methylpyridine** lies in its role as a versatile synthetic intermediate. The bi-aryl pyridine motif is a common feature in biologically active molecules and functional materials.

- **Medicinal Chemistry Scaffold:** Phenyl-pyridine structures are prevalent in pharmaceuticals. While this specific molecule is an intermediate, related structures are key to active pharmaceutical ingredients (APIs). For instance, the structurally similar 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine is a known intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist used to treat allergic rhinitis and urticaria[2]. This highlights the utility of the 2-(4-chlorophenyl)pyridine core in constructing complex molecules with therapeutic potential. It can serve as a starting point for developing inhibitors of kinases, modulators of G-protein coupled receptors (GPCRs), and other drug targets.
- **Pesticide and Agrochemical Research:** The substitution pattern can also be found in molecules with potential applications in agriculture. Derivatives can be synthesized and screened for insecticidal, bactericidal, or herbicidal activities[3].
- **Materials Science:** The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal centers. This allows the molecule and its derivatives to be used in the development of novel catalysts, organic light-emitting diodes (OLEDs), and other functional materials.

## Safety and Handling Protocols

No specific Material Safety Data Sheet (MSDS) is readily available for **2-(4-Chlorophenyl)-4-methylpyridine**[1]. Therefore, a conservative approach to safety is mandated, drawing upon data from its precursors and structural analogs. Precursors like 2-chloro-4-methylpyridine and 4-methylpyridine are classified as hazardous.

Table 3: Inferred GHS Hazard Classifications

Hazard Statement	Code	Basis (Analog Compound)	Source
<b>Flammable liquid and vapor</b>	<b>H226</b>	<b>4-Methylpyridine</b>	<b>[4]</b>
Harmful if swallowed or if inhaled	H302 + H332	4-Methylpyridine	[4]
Toxic in contact with skin	H311	4-Methylpyridine	[4]
Causes skin irritation	H315	2-Chloro-4-methylpyridine	[5]
Causes serious eye irritation	H319	2-Chloro-4-methylpyridine	[5]

| May cause respiratory irritation | H335 | 2-Chloro-4-methylpyridine |[5] |

## Recommended Handling Procedures

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.
- Personal Protective Equipment (PPE):
  - Eye Protection: Chemical safety goggles and/or a face shield are mandatory.
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
  - Body Protection: A flame-retardant lab coat should be worn. Ensure no skin is exposed.
- First Aid Measures:
  - Inhalation: Move the individual to fresh air. Seek immediate medical attention.
  - Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
- Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. All waste must be disposed of in accordance with local, state, and federal regulations.

## Conclusion

**2-(4-Chlorophenyl)-4-methylpyridine** represents a valuable and versatile chemical building block. Its molecular structure is amenable to efficient synthesis via established cross-coupling methodologies. While its direct applications are limited, its utility as a precursor for complex molecules in drug discovery, agrochemicals, and materials science is significant. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any researcher intending to utilize this compound in their scientific endeavors.

## References

- 2-(4-CHLORO-PHENYL)-4-METHYL-PYRIDINE | CAS#:23182-19-6 | Chemsrvc. Available at: [\[Link\]](#)
- 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine - PubChem. Available at: [\[Link\]](#)
- 122368-54-1 | 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. Available at: [\[Link\]](#)
- 2-[Chloro(4-chlorophenyl)methyl]pyridine - Pipzine Chemicals. Available at: [\[Link\]](#)

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## Sources

- [1. 2-\(4-CHLORO-PHENYL\)-4-METHYL-PYRIDINE | CAS#:23182-19-6 | Chemsrc \[chemsrc.com\]](#)
- [2. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [3. 2-\[Chloro\(4-chlorophenyl\)methyl\]pyridine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer \[pipzine-chem.com\]](#)
- [4. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [5. echemi.com \[echemi.com\]](#)
- [To cite this document: BenchChem. \[2-\(4-Chlorophenyl\)-4-methylpyridine molecular structure and formula\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1314443#2-4-chlorophenyl-4-methylpyridine-molecular-structure-and-formula\]](#)

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